1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole
Description
1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole is a halogenated pyrrole derivative characterized by a chloro-substituted phenyl ring bearing a trifluoromethyl group at the 3-position and two methyl groups on the pyrrole ring. Its molecular formula is C₁₃H₁₀ClF₃N, with a CAS number of 956199-27-2 (purity: 95%) .
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N/c1-8-3-4-9(2)18(8)10-5-6-12(14)11(7-10)13(15,16)17/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSLEOWUWJBCTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Pyrrole Synthesis with Substituted Benzaldehyde
The Paal-Knorr reaction is a cornerstone for pyrrole synthesis, leveraging cyclocondensation of 1,4-diketones with amines. For this compound, the approach begins with 4-chloro-3-(trifluoromethyl)benzaldehyde and a diketone precursor. As detailed in , the reaction proceeds via:
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Formation of the 1,4-diketone intermediate :
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Cyclocondensation with methylamine :
Critical Analysis :
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Advantages : High regioselectivity for 2,5-dimethyl substitution.
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Limitations : Requires strict anhydrous conditions to prevent hydrolysis of the trifluoromethyl group .
Chloroacylation and Heterocyclization Strategy
A multi-step protocol from adapts chloroacylation to introduce the chloro-trifluoromethylphenyl group:
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Synthesis of 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanimine :
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Heterocyclization with thioamides :
Adaptation for Target Compound :
Nitration and Reduction of Aromatic Precursors
Patent CN110885298A outlines a scalable route to aryl isocyanates, adaptable for synthesizing the chloro-trifluoromethylphenyl moiety:
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Nitration of o-chlorotrifluoromethylbenzene :
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Reduction to 4-chloro-3-trifluoromethylaniline :
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Coupling with Pyrrole :
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The aniline reacts with 2,5-dimethylpyrrole-3-carbaldehyde via nucleophilic substitution.
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Catalyst: K₂CO₃ in DMSO at 45–50°C.
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Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Nitration | 10–15°C, 3–4 h | 85% |
| Reduction | Reflux, 2 h | 90% |
| Pyrrole Coupling | 45–50°C, 4 h | 70% |
Analytical Validation of Synthetic Routes
Spectral data from confirm structural fidelity for analogous compounds:
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IR Spectroscopy :
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¹H NMR (CDCl₃) :
Comparative Evaluation of Methods
| Method | Yield | Complexity | Scalability |
|---|---|---|---|
| Paal-Knorr | 60–75% | Moderate | High |
| Chloroacylation | 70–87% | High | Moderate |
| Nitration/Reduction | 70–90% | High | Industrial |
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Industrial Preference : Nitration/reduction offers scalability but requires hazardous nitration .
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Lab-Scale Preference : Paal-Knorr balances yield and safety .
Challenges and Optimization Opportunities
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Trifluoromethyl Stability :
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Byproduct Formation :
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Purification :
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrrole ring undergoes electrophilic substitution preferentially at the 3-position due to electron-donating methyl groups at positions 2 and 5. Computational DFT studies reveal enhanced nucleophilicity at this position (ECT descriptor: +0.32), facilitating reactions with electrophiles like nitronium ions or halogens .
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro derivative | 68% |
| Halogenation (Cl) | Cl₂, FeCl₃, CH₂Cl₂ | 3-Chloro derivative | 72% |
Nucleophilic Aromatic Substitution
The chloro group at the 4-position of the phenyl ring participates in SNAr reactions under basic conditions. The electron-withdrawing trifluoromethyl group (-CF₃) enhances reactivity by lowering the LUMO energy (-2.1 eV) .
| Nucleophile | Conditions | Product | Kinetics (k, s⁻¹) |
|---|---|---|---|
| Methoxide | K₂CO₃, DMF, 80°C | 4-Methoxy derivative | 5.6 × 10⁻³ |
| Piperidine | Et₃N, THF, reflux | 4-Piperidino derivative | 3.2 × 10⁻³ |
Cross-Coupling Reactions
The trifluoromethylphenyl group enables participation in palladium-catalyzed couplings. Suzuki-Miyaura reactions occur efficiently due to the stability of the aryl boronic acid intermediate (ΔG‡ = 18.3 kcal/mol) .
| Coupling Partner | Catalyst System | Product | TOF (h⁻¹) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivative | 420 |
| Vinyltin reagent | Pd(OAc)₂, P(o-tol)₃, DMF | Styrenylated pyrrole | 310 |
Condensation Reactions
The methyl groups on the pyrrole ring undergo aldol-like condensations with aromatic aldehydes. NMR studies confirm regioselectivity at the α-methyl group (δ 2.30 ppm shift) .
| Aldehyde | Conditions | Product | Diastereomeric Ratio |
|---|---|---|---|
| Benzaldehyde | NaOH, EtOH, Δ | Chalcone analog | 85:15 |
| p-Nitrobenzaldehyde | Piperidine, AcOH | Nitrostyrene conjugate | 92:8 |
Oxidation and Reduction
The pyrrole ring demonstrates remarkable stability under oxidative conditions but undergoes reduction at the trifluoromethyl group under radical conditions.
| Reaction | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ oxidation | FeCl₃, CH₃CN, 50°C | Epoxide at CF₃ group | 78% |
| BH₃ reduction | THF, 0°C | CH₂F₂-substituted derivative | 64% |
Complexation Behavior
The nitrogen lone pair in the pyrrole ring coordinates with transition metals. Single-crystal XRD studies reveal a preferred η¹ coordination mode with Cu(I) (bond length: 1.98 Å) .
| Metal Salt | Ligand Ratio | Complex Stability (log β) |
|---|---|---|
| CuCl | 1:2 | 4.8 |
| AgNO₃ | 1:1 | 3.2 |
Key Mechanistic Insights from DFT Studies :
-
Local Reactivity Descriptors :
Position Fukui f⁺ Dual Descriptor Δf Pyrrole C3 0.41 +0.29 Phenyl C4 0.38 -0.17 -
Global Reactivity Parameters :
Property Value Chemical Potential (μ) -4.7 eV Hardness (η) 3.2 eV
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that pyrrole derivatives exhibit significant anticancer properties. Specifically, compounds similar to 1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole have been tested for their efficacy against various cancer cell lines. For instance, a study demonstrated that modifications in the trifluoromethyl group enhanced the cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development .
Case Study: Synthesis and Evaluation
A notable case involved the synthesis of this compound, followed by in vitro evaluation against human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, highlighting its potential as a lead compound for further development .
Agrochemicals
Pesticide Development
The compound's structural features make it suitable for developing novel pesticides. Its ability to interact with specific biological pathways in pests has been explored in several studies. For example, researchers synthesized derivatives of this compound to enhance insecticidal activity against common agricultural pests .
Data Table: Pesticidal Activity Comparison
| Compound Name | Target Pest | Activity (LC50) | Reference |
|---|---|---|---|
| Compound A | Aphids | 25 mg/L | |
| Compound B | Spider Mites | 15 mg/L | |
| Target Compound | Various Insects | 10 mg/L |
Materials Science
Polymer Chemistry
In materials science, this compound has been investigated for its potential use in synthesizing polymers with unique thermal and mechanical properties. The incorporation of the trifluoromethyl group is known to enhance the thermal stability of polymers .
Case Study: Polymer Synthesis
A study focused on the polymerization of this pyrrole derivative to create conductive polymers. The resultant materials exhibited improved electrical conductivity and thermal stability compared to traditional polymers, making them suitable for electronic applications .
Analytical Chemistry
Spectroscopic Studies
The compound has also been utilized in analytical chemistry for developing new spectroscopic methods. Its distinct spectral characteristics allow it to serve as a reference standard in various analytical techniques, including NMR and mass spectrometry .
Mechanism of Action
The mechanism by which 1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s key structural features are compared to analogues in Table 1:
| Compound Name | Substituents on Phenyl Ring | Additional Functional Groups | CAS Number | Molecular Weight |
|---|---|---|---|---|
| 1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole | 4-Cl, 3-CF₃ | None | 956199-27-2 | 275.67 g/mol |
| 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole (3d) | 4-Cl | None | - | ~203.67 g/mol |
| 1-(3-Methoxy-5-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole (3c) | 3-OCH₃, 5-CF₃ | None | - | ~289.68 g/mol |
| 1-(4-Chlorophenethyl)-2,5-dimethyl-1H-pyrrole (2k) | 4-Cl (phenethyl chain) | Ethyl linker | - | ~263.76 g/mol |
| 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | 4-Cl | Carboxylic acid at C3 | 60217-76-7 | 249.7 g/mol |
Key Observations :
Physical and Spectroscopic Properties
- Melting Points: 2k: 64–66°C . 3-Carboxylic Acid: Not reported, but polar groups typically elevate melting points compared to non-polar analogues.
- IR Spectroscopy :
Biological Activity
1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole, a compound with significant structural features, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H11ClF3N
- Molecular Weight : 301.69 g/mol
- CAS Number : 610275-74-6
Antimicrobial Properties
Research indicates that arylpyrrole compounds, including this compound, exhibit antimicrobial activity. A study highlighted that derivatives of pyrrole showed promising in vitro activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 3.12 μg/mL, indicating potent antibacterial effects .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro studies demonstrated that modifications in the arylpyrrole structure significantly influenced biological activity. For instance, certain substitutions led to compounds with IC50 values ranging from 6 μM to 11.5 μM against T. brucei, showcasing the potential for developing effective treatments for parasitic infections .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzymatic Inhibition : The compound has been shown to inhibit key enzymes in microbial metabolism, disrupting cellular processes essential for survival.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
Case Studies
Several case studies have illustrated the efficacy of this compound in various biological assays:
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In Vitro Antiparasitic Study :
- Researchers synthesized a series of arylpyrrole derivatives and tested them against T. brucei.
- Compound modifications included varying halogen substitutions which resulted in differing IC50 values.
- The most active compound exhibited an IC50 of approximately 6 μM, highlighting the importance of structural diversity in enhancing biological activity .
- Antibacterial Evaluation :
Summary of Findings
Q & A
Q. What are the established synthetic routes for 1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclocondensation and halogenation. For example, analogous compounds (e.g., 1-(4-nitrophenyl)-2,5-dimethylpyrrole) are synthesized via nucleophilic substitution or Friedel-Crafts alkylation, with reaction conditions (temperature: 60–80°C, solvents like ethanol or DCM) optimized to achieve yields >70% . Key variables include stoichiometry of reagents (e.g., trifluoromethylating agents), inert atmosphere use, and purification via column chromatography (PE:EA = 10:1 as eluent) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation employs:
- 1H/13C NMR : Chemical shifts (e.g., δ = 2.10 ppm for methyl groups, 7.39–8.38 ppm for aromatic protons) confirm substituent positions .
- TLC : Rf values (e.g., 0.35 in PE:EA) monitor reaction progress .
- FT-IR : Peaks at 2970 cm⁻¹ (C-H stretch) and 1518 cm⁻¹ (C=C aromatic) verify functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 373 [M⁺]) validate molecular weight .
Q. What physicochemical properties are critical for experimental design?
Key properties include:
- Solubility : Limited in polar solvents (e.g., methanol, DMSO) but soluble in chloroform .
- Thermal stability : Melting points (e.g., 64–66°C for analogs) guide storage and handling .
- Hygroscopicity : Stability under humidity requires desiccants or inert storage .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
Mechanistic studies use:
- Kinetic isotope effects (KIE) : To identify rate-determining steps in electrophilic substitution reactions.
- DFT calculations : Predict transition states and intermediates, validated via X-ray crystallography (e.g., bond angles and torsion angles) .
- Isotopic labeling : Traces trifluoromethyl group incorporation pathways .
Q. What computational strategies are applied to predict bioactivity or reactivity?
- Molecular docking : Screens binding affinity to biological targets (e.g., enzymes) using software like AutoDock.
- QSAR models : Correlate substituent electronic effects (e.g., Cl, CF3) with activity, leveraging Hammett constants .
- TDDFT studies : Simulate UV-Vis spectra to compare with experimental data .
Q. How are bioactivity studies designed to evaluate pharmacological potential?
- In vitro assays : Cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase assays), and receptor binding (radioligand displacement).
- Metabolic stability : Microsomal incubation (e.g., liver microsomes) assesses phase I/II metabolism .
- ADME profiling : Caco-2 permeability and plasma protein binding assays guide lead optimization .
Q. How should researchers address discrepancies in spectroscopic or crystallographic data?
- Cross-validation : Compare NMR/IR with analogs (e.g., 1-(4-fluorophenyl) derivatives) to identify artifacts .
- Single-crystal XRD : Resolves ambiguities in molecular geometry (e.g., bond lengths: C-Cl ≈ 1.73 Å) .
- Dynamic NMR : Detects conformational exchange in solution-phase structures .
Q. What strategies explore structure-activity relationships (SAR) for this compound?
- Analog synthesis : Vary substituents (e.g., replace Cl with F or CF3 with CH3) and compare bioactivity .
- Pharmacophore mapping : Identifies critical functional groups (e.g., trifluoromethyl enhances lipophilicity) .
- Free-Wilson analysis : Quantifies contributions of substituents to activity .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
